Cas no 162558-79-4 (2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI))

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) structure
162558-79-4 structure
Nome del prodotto:2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
Numero CAS:162558-79-4
MF:C41H52O14
MW:768.84475995322
CID:217089

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
    • 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]meth
    • (+)-Taxchin B
    • 2-Propenoicacid, 3-phenyl-,[1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, [1S-[1a,3b,4a(E),4ab,5b,6a,8b,11a,12b,12aa]]-
    • Taxchin B
    • Inchi: 1S/C41H52O14/c1-21-31(50-22(2)42)18-30-37(53-25(5)45)36-29(20-49-34(48)17-16-28-14-12-11-13-15-28)32(51-23(3)43)19-33(52-24(4)44)41(36,10)39(55-27(7)47)38(54-26(6)46)35(21)40(30,8)9/h11-17,29-33,36-39H,18-20H2,1-10H3/b17-16+/t29-,30+,31+,32+,33+,36+,37-,38-,39+,41-/m1/s1
    • Chiave InChI: BRKLRAVZNXASOZ-MWOXOIIXSA-N
    • Sorrisi: C(OC[C@H]1[C@@]2([H])[C@H](OC(C)=O)[C@@]3([H])C(C)(C)C(=C(C)[C@@H](OC(C)=O)C3)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C[C@@H]1OC(C)=O)(=O)/C=C/C1=CC=CC=C1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 55
  • XLogP3: 5.205

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Letteratura correlata

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD